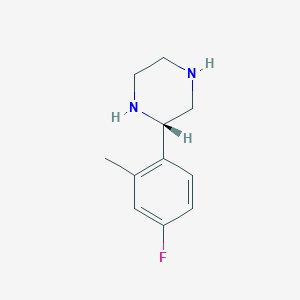

(S)-2-(4-Fluoro-2-methylphenyl)piperazine

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(4-fluoro-2-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYANWVNTGDQHGY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609025 | |

| Record name | (2S)-2-(4-Fluoro-2-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780744-28-7 | |

| Record name | (2S)-2-(4-Fluoro-2-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthesis Methodologies for S 2 4 Fluoro 2 Methylphenyl Piperazine and Enantiopure 2 Arylpiperazine Derivatives

Strategies for Establishing C2-Chirality in Piperazine (B1678402) Rings

The core challenge in synthesizing compounds like (S)-2-(4-Fluoro-2-methylphenyl)piperazine lies in the stereocontrolled introduction of the aryl substituent at the C2 position. Various strategies have been developed to address this, ranging from the use of naturally occurring chiral molecules to advanced catalytic methods.

The chiral pool approach leverages readily available, enantiopure natural products as starting materials to impart chirality to the target molecule. wikipedia.orgmdpi.com Proteinogenic α-amino acids are ideal precursors for this strategy, as their inherent chirality can be transferred to the piperazine scaffold. mdpi.comresearchgate.net In this methodology, the amino acid's stereocenter becomes the C2 stereocenter of the piperazine ring. The synthesis typically involves modification of the amino acid's carboxyl and amino groups to build the heterocyclic ring. researchgate.net For instance, a highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The required substrates for this reaction are prepared through the nucleophilic displacement of cyclic sulfamidates, which are themselves derived from amino acids. organic-chemistry.org This approach allows for the retention of the original stereochemistry, providing a reliable route to enantiopure piperazine derivatives. mdpi.com

Asymmetric catalytic hydrogenation is a powerful method for creating stereocenters. In the context of 2-arylpiperazines, this strategy is often applied to prochiral precursors like pyrazin-2-ols or unsaturated piperazin-2-ones. dicp.ac.cnacs.org Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which exist in tautomeric equilibrium, provides a direct route to chiral disubstituted piperazin-2-ones with high diastereoselectivity and enantioselectivity. dicp.ac.cnrsc.org These piperazin-2-one (B30754) products can then be readily converted into the corresponding chiral piperazines, for example, through reduction with reagents like lithium aluminum hydride, without compromising their optical purity. dicp.ac.cn Iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has also been developed, affording chiral products with good enantioselectivities. dicp.ac.cn This catalytic approach is highly efficient and has been successfully demonstrated on a gram scale, highlighting its practical utility for producing chiral piperazine intermediates. dicp.ac.cn

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of 5,6-Disubstituted Pyrazin-2-ols

This table summarizes the results for the conversion of various pyrazin-2-ols to their corresponding piperazin-2-ones, demonstrating the methodology's scope.

| Substrate (Pyrazin-2-ol) | Product (Piperazin-2-one) | Yield (%) | Enantiomeric Excess (ee, %) |

| 5-phenyl-6-methyl-pyrazin-2-ol | 5-phenyl-6-methyl-piperazin-2-one | 95 | 90 |

| 5-(4-methoxyphenyl)-6-methyl-pyrazin-2-ol | 5-(4-methoxyphenyl)-6-methyl-piperazin-2-one | 96 | 88 |

| 5-(4-chlorophenyl)-6-methyl-pyrazin-2-ol | 5-(4-chlorophenyl)-6-methyl-piperazin-2-one | 94 | 89 |

| 5-(4-fluorophenyl)-6-methyl-pyrazin-2-ol | 5-(4-fluorophenyl)-6-methyl-piperazin-2-one | 95 | 87 |

| 5-(2-chlorophenyl)-6-methyl-pyrazin-2-ol | 5-(2-chlorophenyl)-6-methyl-piperazin-2-one | 93 | 84 |

| 5,6-diphenyl-pyrazin-2-ol | 5,6-diphenyl-piperazin-2-one | 92 | 86 |

Kinetic resolution is an effective technique for separating a racemic mixture of chiral molecules. This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst, allowing for the isolation of one enantiomer in high purity. A notable application in this area is the kinetic resolution of racemic 2-arylpiperazines using asymmetric lithiation. nih.govacs.org This process typically employs a chiral base, such as the complex formed between n-butyllithium (n-BuLi) and the chiral ligand (+)-sparteine. nih.govnih.gov The chiral base selectively deprotonates one enantiomer of the 2-arylpiperazine at the C2 position. nih.gov The resulting lithiated intermediate can then be trapped with an electrophile (e.g., methyl chloroformate) to form a new, 2,2-disubstituted piperazine, leaving the unreacted starting material highly enriched in the other enantiomer. nih.govacs.org This method has proven effective for a range of 2-arylpiperazines, achieving excellent enantioselectivities with enantiomer ratios up to 99:1. nih.gov The selectivity factor (S) for this resolution can be significant, indicating a substantial difference in the rate of deprotonation for the two enantiomers. nih.gov

Table 2: Kinetic Resolution of 2-Arylpiperazines using n-BuLi/(+)-sparteine

This table presents the outcomes of the kinetic resolution for various N-cumyl-2-arylpiperazines, showing the efficiency of the separation.

| 2-Arylpiperazine (Aryl Group) | Recovered Piperazine Yield (%) | Recovered Piperazine e.r. | 2,2-Disubstituted Product Yield (%) |

| 2-Phenyl | 42 | 97:3 | 32 |

| 2-(4-Fluorophenyl) | 44 | 98:2 | 30 |

| 2-(4-Chlorophenyl) | 38 | 99:1 | 28 |

| 2-(4-Bromophenyl) | 40 | 98:2 | 29 |

| 2-(4-Methylphenyl) | 41 | 97:3 | 31 |

The stereoselective aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction that can be used to establish key stereocenters in precursors to chiral piperazines. nih.gov This reaction is instrumental in the synthesis of chiral 1,2-diamines, which are versatile building blocks for piperazine rings. By employing chiral catalysts, such as cinchona alkaloid derivatives, the addition of an amine to an enone can proceed with high enantioselectivity. nih.gov The resulting Michael adduct contains the necessary stereochemistry that can be carried through to the final piperazine product. Both intramolecular and intermolecular versions of this reaction have been developed. For example, an intramolecular aza-Michael addition of carbamates bearing an α,β-unsaturated ketone moiety has been shown to produce 2-substituted piperidines and other N-heterocycles in good yields and excellent enantioselectivity (up to 99% ee). nih.gov This strategy provides a reliable method for constructing the chiral backbone required for enantiopure 2-arylpiperazines.

Palladium-Catalyzed Approaches to 2-Arylpiperazine Scaffolds

Palladium catalysis is a cornerstone of modern organic synthesis and offers powerful tools for constructing 2-arylpiperazine scaffolds. organic-chemistry.org These methods can be used to form the piperazine ring itself or to install the C2-aryl substituent. One prominent strategy involves the palladium-catalyzed carboamination of alkenes, which allows for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. nih.gov This approach facilitates the modular construction of piperazines with diverse substituents. nih.gov Another key application is the asymmetric allylic alkylation of piperazin-2-one enolates, catalyzed by palladium complexes with chiral ligands. nih.gov This reaction allows for the synthesis of highly enantioenriched α-substituted piperazin-2-ones, which are direct precursors to chiral piperazines. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed to form N-aryl bonds in piperazine synthesis, while related C-C bond-forming reactions can be used to attach the aryl group at the C2 position. nih.gov

Nucleophilic Substitution and Reductive Amination Strategies for Piperazine Ring Formation

The final construction of the piperazine ring often relies on classical, robust chemical transformations such as nucleophilic substitution and reductive amination. nih.gov One common approach involves the double N-alkylation of a chiral 1,2-diamine with a suitable 1,2-dielectrophile. Alternatively, an intramolecular cyclization via nucleophilic substitution is a widely used strategy. An asymmetric synthesis of 2-arylpiperazines has been developed that features the construction of the piperazine ring through the reduction of an intermediate piperazine-2,3-dione. nih.gov

Reductive amination is another key strategy for piperazine ring formation. nih.gov This can involve the reaction of a diamine with a dicarbonyl compound or its equivalent, followed by reduction to form the saturated heterocycle. A more recent methodology involves the catalytic reductive cyclization of dioximes. nih.govresearchgate.net In this approach, a primary amine is first converted into a bis(oximinoalkyl)amine via a double Michael addition to nitrosoalkenes. nih.gov This intermediate then undergoes a stereoselective catalytic reductive cyclization, where hydrogenolysis of the N-O bonds and subsequent reduction of imine intermediates forms the piperazine ring, often with high diastereoselectivity for the cis-isomer. nih.gov

Scalability Considerations for Enantioselective Synthesis

The transition of an enantioselective synthesis from a laboratory-scale procedure to a large-scale industrial process introduces numerous practical and economic challenges. For this compound and related 2-arylpiperazine derivatives, scalability is a critical factor, as these motifs are common in active pharmaceutical ingredients (APIs). Key considerations include the cost of goods, process safety, operational simplicity, and robustness.

Several asymmetric strategies for chiral piperazines have been developed with scalability in mind. Methods starting from the "chiral pool," such as α-amino acids, are often advantageous for large-scale synthesis due to the availability and relatively low cost of the starting materials. One such route describes a practical synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines on a multigram scale in four steps from α-amino acids. rsc.orgresearchgate.net

Catalytic asymmetric hydrogenation represents another powerful and often scalable approach. For example, a facile method for synthesizing a wide range of chiral piperazines involves the Iridium-catalyzed asymmetric hydrogenation of pyrazines, which is noted for its high enantioselectivity (up to 96% ee) and easy scalability. acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been demonstrated on the gram scale, yielding chiral piperazin-2-ones that can be reduced to the corresponding piperazines without loss of optical purity. dicp.ac.cnrsc.org

When evaluating a synthetic route for scalability, several factors must be optimized:

Catalyst Efficiency: For transition-metal-catalyzed reactions, minimizing the catalyst loading (expressed as substrate-to-catalyst ratio, S/C) is crucial to reduce costs and minimize toxic metal contamination in the final product.

Reagent Selection: The use of hazardous or highly toxic reagents is discouraged. For instance, process development may focus on replacing reagents that produce toxic byproducts like hydrogen cyanide. researchgate.net Stoichiometric reagents, especially metals, are often replaced with catalytic versions to improve efficiency and reduce waste. mdpi.com

Process Conditions: Extreme temperatures (cryogenic conditions) and high pressures increase operational costs and require specialized equipment. Developing processes that operate under milder conditions is a key goal in process chemistry. researchgate.net

Purification: Chromatographic purification is often impractical and expensive on a large scale. The ideal scalable process yields a product that can be isolated and purified through simple crystallization or extraction. Replacing classical resolution with more efficient techniques is also a common strategy. researchgate.net

Continuous Flow Manufacturing: Modern approaches like continuous flow synthesis are being implemented to enhance the scalability, safety, and consistency of API production. nih.gov This methodology can offer better control over reaction parameters and reduce the footprint of the manufacturing plant.

The table below summarizes various scalable methodologies applicable to the synthesis of chiral piperazine derivatives, highlighting key performance indicators relevant to large-scale production.

| Methodology | Key Transformation | Scale | Catalyst/Reagent | Enantioselectivity (ee) | Key Scalability Features | Reference |

|---|---|---|---|---|---|---|

| Chiral Pool Synthesis | Aza-Michael Addition | Multigram | α-Amino acid derivatives | >99% | Readily available starting materials; orthogonal protecting groups allow for diverse functionalization. | rsc.orgresearchgate.net |

| Asymmetric Hydrogenation | Ir-catalyzed hydrogenation of pyrazines | Not specified, but noted as "easy scalability" | Iridium complex | Up to 96% | High enantioselectivity; catalytic method reduces waste. | acs.org |

| Asymmetric Hydrogenation | Pd-catalyzed hydrogenation of pyrazin-2-ols | Gram scale | Palladium complex | Up to 90% | Demonstrated gram-scale synthesis; product can be converted to chiral piperazines. | dicp.ac.cn |

| Asymmetric Allylic Alkylation | Pd-catalyzed decarboxylative allylic alkylation | Not specified | Palladium / PHOX ligand | Good to excellent | Provides access to α-tertiary piperazin-2-ones, a valuable but challenging motif. | nih.govcaltech.edu |

Advanced Synthetic Transformations and Chemical Derivatization of S 2 4 Fluoro 2 Methylphenyl Piperazine Derivatives

Strategies for N-Functionalization of the Piperazine (B1678402) Ring System

The two nitrogen atoms of the piperazine ring offer prime sites for functionalization. The secondary amines (N1 and N4) exhibit distinct reactivity, which can be exploited for selective modification, enabling the introduction of a wide array of substituents that modulate the molecule's physicochemical and pharmacological profiles.

The incorporation of carbamate (B1207046) and alkyl amide groups onto the piperazine nitrogen is a common strategy to introduce functionalities that can engage in specific biological interactions, such as hydrogen bonding with protein targets. semanticscholar.orgnih.gov

Carbamate Formation: Carbamates are frequently synthesized by reacting the piperazine nitrogen with various chloroformates or by activating the amine with phosgene (B1210022) or a phosgene equivalent, followed by reaction with an alcohol. Another approach involves the reaction with isocyanates. These methods allow for the introduction of diverse aryl and alkyl substituents. rsc.orgresearchgate.net The resulting carbamate moiety, also known as a urethane, is a key functional group in numerous biologically active compounds. semanticscholar.org

Alkyl Amide Synthesis: The formation of N-alkyl amides is typically achieved through the acylation of the piperazine nitrogen with carboxylic acids, acid chlorides, or acid anhydrides. researchgate.net When using carboxylic acids, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to facilitate the reaction. A direct and environmentally favorable method involves the N-alkylation of amides with alcohols, which generates water as the only byproduct. rsc.org These synthetic routes provide access to a broad spectrum of amide derivatives with varying steric and electronic properties. nih.gov

A summary of common reagents used for these transformations is provided in the table below.

| Functional Group | Reagent Class | Specific Examples |

| Carbamate | Chloroformates | Ethyl chloroformate, Phenyl chloroformate |

| Isocyanates | Methyl isocyanate, Phenyl isocyanate | |

| Carbonates | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | |

| Alkyl Amide | Acid Chlorides | Acetyl chloride, Benzoyl chloride |

| Carboxylic Acids | Acetic acid, Benzoic acid (with coupling agent) | |

| Alcohols | Various (requires specific catalytic conditions) |

This table presents examples of reagent classes for the synthesis of carbamate and alkyl amide derivatives.

The presence of two reactive nitrogen atoms in the piperazine ring necessitates the use of protecting groups for selective functionalization. Orthogonal protection strategies are particularly valuable, as they allow for the deprotection of one nitrogen atom while the other remains protected. iris-biotech.de This approach is fundamental for the controlled, stepwise synthesis of complex, differentially substituted piperazine derivatives. researchgate.netrsc.org

Commonly used orthogonal protecting groups in piperazine chemistry include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. arkat-usa.org The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while the Cbz group is typically removed by catalytic hydrogenation. iris-biotech.deresearchgate.net This difference in cleavage conditions allows for their selective removal. researchgate.net For instance, the N1-amine can be protected with a Cbz group and the N4-amine with a Boc group. Subsequent treatment with acid removes the Boc group, freeing the N4-position for further reaction, while the Cbz group at N1 remains intact. arkat-usa.org Conversely, hydrogenation would cleave the Cbz group, allowing for functionalization at the N1 position.

A practical synthetic route to orthogonally protected 2-substituted piperazines can start from α-amino acids, achieving the target compounds in a few steps. rsc.org The strategic application of these protecting groups is essential for building complex molecules and is a cornerstone of modern peptide and heterocyclic synthesis. iris-biotech.deacs.org

| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) jgtps.com | Stable to base, hydrogenation |

| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenation (e.g., H₂, Pd/C) nih.gov | Stable to mild acid and base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF) iris-biotech.de | Stable to acid, hydrogenation |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine (e.g., 2% Hydrazine in DMF) sigmaaldrich.com | Stable to acid and base |

This interactive table outlines common orthogonal protecting groups and their respective deprotection conditions.

Aromatic Ring Modifications and their Influence on Molecular Architecture

The presence of a fluorine atom on the aromatic ring has significant consequences for the molecule's properties. tandfonline.com Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect, which alters the electron density of the aromatic ring. mdpi.com This can influence the pKa of nearby functional groups and modulate binding interactions with biological targets. chimia.ch

Key effects of aromatic fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. acs.orgnih.gov Substituting a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and bioavailability. tandfonline.commdpi.com

Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. chimia.chresearchgate.net This can improve absorption and distribution within the body.

Binding Affinity: The fluorine atom can engage in favorable non-covalent interactions, such as dipole-dipole interactions and weak hydrogen bonds, with protein targets, potentially increasing binding affinity and potency. tandfonline.comresearchgate.net

Electronic Effects: The strong inductive effect of fluorine lowers the energy of σ* molecular orbitals, while its mesomeric (resonance) effect can donate π-electron density, though the inductive effect typically dominates. mdpi.commdpi.com These electronic alterations can fine-tune the molecule's interaction with its biological target. researchgate.net

| Property | Impact of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | High C-F bond energy resists enzymatic cleavage. nih.gov |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen. chimia.ch |

| Binding Affinity | Can be increased | Potential for favorable dipole and hydrogen bonding interactions. researchgate.net |

| Acidity/Basicity | Modulated | Strong electron-withdrawing effect alters pKa of proximal groups. mdpi.com |

This table summarizes the key impacts of fluorine substitution on the properties of an aromatic system.

Common synthetic methods to introduce new substituents on the aryl ring include:

Palladium-catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of various amine groups onto the aromatic ring. mdpi.comnih.gov

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently electron-deficient (e.g., through the introduction of additional electron-withdrawing groups), SNAr reactions can be used to displace a leaving group (like a halide) with a nucleophile. mdpi.comnih.gov

Directed Ortho-Metalation (DoM): A directing group on the ring can facilitate the deprotonation of an adjacent ortho position with a strong base, creating a carbanion that can then react with an electrophile to introduce a new substituent with high regioselectivity.

The synthesis of substituted phenylpiperazine derivatives often involves the cyclization of an appropriately substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or a similar reagent. nih.gov Therefore, the desired substitution pattern on the aromatic ring is often established on the aniline precursor before the formation of the piperazine ring. nih.govresearchgate.net

Formation of Polycyclic Structures Incorporating the Piperazine Moiety

The (S)-2-(4-fluoro-2-methylphenyl)piperazine scaffold can serve as a building block for the synthesis of more complex, rigid polycyclic structures. Such structures are of interest because they reduce the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a biological target.

The formation of these polycyclic systems is typically achieved through intramolecular cyclization reactions. organic-chemistry.org This requires initial functionalization of both the piperazine ring and another part of the molecule (often the aromatic ring or a substituent on the piperazine nitrogen) with reactive groups that can subsequently be induced to form a new ring.

For example, a derivative could be synthesized with an N-alkyl halide on the piperazine ring and a nucleophilic group (such as an amine or hydroxyl) on the aromatic ring. Under appropriate conditions, an intramolecular nucleophilic substitution would lead to the formation of a new fused ring system. Another strategy involves radical cyclization, where a radical generated on a side chain can add to an unsaturated bond elsewhere in the molecule, forming a new cyclic structure. nih.gov The synthesis of bicyclic piperazines has been reported through methods such as the reduction of 2,5-diketopiperazines derived from proline, demonstrating the feasibility of constructing fused ring systems from piperazine precursors. nih.gov

Structural and Conformational Analysis of S 2 4 Fluoro 2 Methylphenyl Piperazine and Its Analogues

Conformational Preferences of the Piperazine (B1678402) Ring in Chiral 2-Aryl Systems

The piperazine ring, analogous to cyclohexane, is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. nih.gov This chair form is the most thermodynamically stable arrangement, followed by the twist-boat and boat conformations. nih.gov The interconversion between two chair forms, known as a ring flip, is a dynamic process where substituents switch between axial and equatorial positions. masterorganicchemistry.comlibretexts.org

In chiral 2-arylpiperazines, such as (S)-2-(4-Fluoro-2-methylphenyl)piperazine, the presence of a bulky aryl substituent at the C2 position significantly influences the conformational equilibrium. To alleviate steric hindrance, the large aryl group preferentially occupies the equatorial position. libretexts.org This arrangement minimizes unfavorable 1,3-diaxial interactions that would occur if the bulky group were in the axial position, making the equatorial conformation the more stable and populated state. youtube.com

While the chair conformation is generally favored, studies on related 1-acyl and 1-aryl 2-substituted piperazines have indicated a preference for the axial conformation in some cases. nih.gov This preference can be stabilized by factors such as intramolecular hydrogen bonding. nih.gov However, for simple 2-aryl systems, the equatorial preference of the aryl group is the dominant conformational driver. The specific orientation of the aryl ring relative to the piperazine ring is also a key structural feature, with the dihedral angle between the two planes being an important parameter. mdpi.com Spectroscopic methods, particularly temperature-dependent Nuclear Magnetic Resonance (NMR), are instrumental in studying these conformational dynamics in solution, as the energy barrier for ring inversion can be determined. rsc.orgrsc.org

Impact of Aromatic Substituents on Molecular Conformation

The 2-methyl group introduces significant steric bulk in close proximity to the piperazine ring. This steric hindrance can:

Influence the rotational barrier around the C-N bond connecting the piperazine and phenyl rings.

Affect the preferred dihedral angle between the planes of the two rings.

Potentially distort the piperazine chair conformation slightly to accommodate the bulky substituent.

The interplay of these substituents determines the precise geometry and conformational energy landscape of the molecule. The table below summarizes the expected impact of these specific substituents on the molecular conformation.

| Substituent | Position | Primary Effect | Consequence on Conformation |

| Methyl | Ortho (C2) | Steric Hindrance | Restricts rotation around the aryl-piperazine bond; may influence the tilt of the phenyl ring relative to the piperazine ring. |

| Fluoro | Para (C4) | Electronic (Inductive) | Modifies electron density of the aromatic ring, potentially influencing non-covalent interactions and crystal packing. |

These substituent-driven conformational adjustments are critical as they define the shape of the molecule that interacts with biological targets, thereby dictating its pharmacological profile.

Stereochemical Purity and its Analytical Determination in Chiral Piperazines

For chiral molecules like this compound, ensuring stereochemical purity is paramount, as different enantiomers can have vastly different biological activities. The determination of enantiomeric excess (e.e.) is a critical step in the synthesis and quality control of such compounds. The primary technique for this analysis is chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers of chiral piperazines. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

The key components of this analytical method include:

Chiral Stationary Phase (CSP): The heart of the separation. CSPs are often based on derivatives of polysaccharides (like cellulose (B213188) or amylose), proteins, or synthetic chiral polymers. The choice of CSP is crucial and is often determined empirically for a specific pair of enantiomers.

Mobile Phase: A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is used to elute the compound from the column. The composition of the mobile phase is optimized to achieve baseline separation of the enantiomeric peaks.

Detection: A UV detector is commonly used to monitor the elution of the enantiomers, as the aromatic ring provides a strong chromophore.

The result of a successful chiral HPLC analysis is a chromatogram showing two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The enantiomeric excess can be calculated from the relative areas of these two peaks.

Other analytical techniques can also be employed:

Chiral Supercritical Fluid Chromatography (SFC): Offers faster separations and is considered a "greener" alternative to HPLC due to its use of supercritical CO2 as the main mobile phase component.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification.

The table below summarizes common analytical approaches for determining the stereochemical purity of chiral piperazines.

| Analytical Technique | Principle of Separation/Differentiation | Common Application Notes |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Most common and reliable method for quantitative analysis of enantiomeric excess. Requires careful method development for CSP and mobile phase selection. |

| Chiral SFC | Similar to HPLC but uses a supercritical fluid as the mobile phase. | Offers advantages in speed and reduced organic solvent consumption. |

| Chiral GC | Separation on a chiral capillary column. | Applicable if the compound is volatile or can be made volatile through derivatization. |

| NMR Spectroscopy | Use of Chiral Shift Reagents or Derivatizing Agents to induce non-equivalence in the spectra of enantiomers. | Useful for confirming identity and can provide quantitative information without physical separation. |

Medicinal Chemistry Research Perspectives on the S 2 4 Fluoro 2 Methylphenyl Piperazine Scaffold

The (S)-2-(4-Fluoro-2-methylphenyl)piperazine Core as a Privileged Scaffold in Ligand Design

The concept of a "privileged scaffold" is central to modern drug discovery, referring to a molecular framework that is capable of binding to multiple biological targets with high affinity. The piperazine (B1678402) ring itself is widely recognized as a privileged structure in medicinal chemistry. rsc.orgnih.govresearchgate.net Its prevalence in a vast number of biologically active compounds, including numerous approved drugs, is a testament to its favorable physicochemical and pharmacokinetic properties. rsc.orgnih.govresearchgate.net The piperazine moiety can serve as a versatile scaffold to orient pharmacophoric groups in the correct spatial arrangement for optimal interaction with a biological target. nih.gov

The C-phenylpiperazine framework, and specifically the this compound core, builds upon this foundation, offering a more defined and rigid presentation of a phenyl group. This is particularly advantageous in the design of ligands for central nervous system (CNS) targets, where arylpiperazine derivatives have shown significant promise.

The utility of the this compound scaffold is exemplified in the development of Vestipitant, a potent and selective NK1 receptor antagonist. The discovery process for Vestipitant involved a chemical exploration of related N-phenylpiperazine analogues with the goal of maximizing in vitro affinity and optimizing the pharmacokinetic profile. This exploration led to the identification of the C-phenylpiperazine series as a promising new class of NK1 receptor antagonists.

Structure-Activity Relationship (SAR) Studies in Related C-Phenylpiperazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For C-phenylpiperazine derivatives, SAR studies have provided critical insights into the structural requirements for high-affinity binding to various receptors.

In the development of Vestipitant, extensive SAR studies were conducted on a series of C-phenylpiperazine derivatives. These studies explored the impact of substituents on both the phenyl ring and the piperazine nitrogen atoms on NK1 receptor affinity.

Table 1: SAR of C-Phenylpiperazine Derivatives as NK1 Receptor Antagonists

| Compound | R1 (Phenyl Ring) | R2 (Piperazine N1) | h-NK1 Ki (nM) |

| 1 | 2-Me, 4-F | H | >1000 |

| 2 | 2-Me, 4-F | Me | 150 |

| 3 | 2-Me, 4-F | (R)-CH(Me)Ph | 5.2 |

| Vestipitant | 2-Me, 4-F | (R)-CH(Me)(3,5-bis(CF3)Ph) | 0.2 |

The data clearly indicates that substitution at the N1 position of the piperazine ring is crucial for high affinity. A simple hydrogen or methyl group results in low potency, while the introduction of a more complex substituent, such as the (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl group in Vestipitant, leads to a dramatic increase in binding affinity.

Further SAR studies on related arylpiperazine derivatives targeting other receptors have also highlighted the importance of the substitution pattern on the phenyl ring. For instance, in a series of N-phenylpiperazine analogs targeting dopamine (B1211576) D3 and D2 receptors, the position of a fluorine substituent on the N-phenylpiperazine moiety significantly impacted binding affinity and selectivity. mdpi.com

Table 2: Impact of Fluorine Position on Dopamine Receptor Affinity

| Compound | Fluorine Position | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity |

| 6a | 2-F | 1.4 | >650 | ~464 |

| 6b | 3-F | 10.2 | >1000 | >98 |

| 6c | 4-F | 3.9 | 110 | 28 |

This data demonstrates that a fluorine atom at the 2-position of the phenyl ring confers the highest affinity and selectivity for the D3 receptor over the D2 receptor.

Rational Design Principles for Modulating Binding Affinity through Scaffold Modification

Rational drug design relies on a deep understanding of the target receptor and the interactions it forms with its ligands. The this compound scaffold provides a rigid core that can be systematically modified to probe these interactions and optimize binding affinity.

One key principle in the rational design of ligands based on this scaffold is the exploration of "bitopic" or "dual-site" binding. This approach involves designing ligands that can simultaneously interact with the primary (orthosteric) binding site and a secondary (allosteric) binding site on the receptor. mdpi.com The N-phenylpiperazine moiety often occupies the orthosteric site, while modifications to other parts of the molecule can be designed to engage with a secondary binding pocket. mdpi.com

The development of potent and selective D3 receptor ligands from N-phenylpiperazine benzamides illustrates this principle. The N-phenylpiperazine portion binds to the orthosteric site, while the benzamide (B126) moiety extends into a unique secondary binding pocket present in the D3 receptor but not the D2 receptor, thus conferring selectivity. mdpi.com

Furthermore, the introduction of specific functional groups can be used to form key interactions with the receptor. For example, hydrogen bond acceptors and donors can be strategically placed to interact with complementary residues in the binding pocket. The nitrogen atoms of the piperazine ring are often involved in crucial ionic or hydrogen bonding interactions. Molecular docking studies of N-phenylpiperazine derivatives with the α1A-adrenoceptor have shown that an ionizable piperazine group is a key functional element for receptor affinity. rsc.org

Role of Fluorine in Modulating Ligand-Receptor Interactions

The inclusion of fluorine in drug candidates is a common strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. researchgate.net In the context of the this compound scaffold, the fluorine atom plays a significant role in modulating ligand-receptor interactions.

Fluorine's high electronegativity can influence the electronic properties of the phenyl ring, which can in turn affect interactions with the receptor. An electron-withdrawing fluorine atom can increase the acidity of adjacent C-H bonds, potentially strengthening CH-π interactions between the ligand's phenyl ring and aromatic residues in the receptor binding site. nih.gov

The lipophilicity of a molecule is another critical factor influencing its biological activity. The introduction of a fluorine atom can increase the lipophilicity of the molecule, which can enhance hydrophobic interactions between the drug and its receptor. benthamscience.com This can be a key driver for improving binding affinity.

Future Directions in Research on S 2 4 Fluoro 2 Methylphenyl Piperazine and Chiral 2 Arylpiperazine Scaffolds

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic methodologies is crucial for the efficient and environmentally friendly production of chiral 2-arylpiperazines. Current research emphasizes the development of safe and practical syntheses for enantiomerically pure piperazine (B1678402) derivatives. researchgate.net Future efforts will likely focus on:

C-H Functionalization: Recent breakthroughs in the C-H functionalization of the piperazine ring's carbon atoms offer a direct route to novel derivatives. researchgate.net This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

Asymmetric Synthesis: The development of novel stereoselective methods will be paramount for accessing enantiomerically pure compounds. Techniques such as aza-Michael additions of optically pure precursors are being explored to create chiral piperazine structures. researchgate.net

Sustainable Chemistry: A growing emphasis on green chemistry will drive the development of more sustainable synthetic routes. This includes the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions.

Exploration of Diverse Chemical Space through Scaffold Diversification

Expanding the chemical space around the 2-arylpiperazine scaffold is a key strategy for discovering new therapeutic agents. know-todays-news.com This involves systematically modifying the core structure to generate a diverse library of compounds with unique biological activities. nih.gov

Scaffold Hopping: This strategy involves replacing the piperazine core with other ring systems while maintaining the key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with improved pharmacokinetic profiles.

Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse and complex molecules from simple starting materials. know-todays-news.com Applying DOS principles to the 2-arylpiperazine scaffold can generate a wide range of analogs for biological screening. know-todays-news.com

Pseudo-Natural Products (PNPs): Combining fragments of natural products with synthetic scaffolds can lead to the creation of PNPs. know-todays-news.com This approach can yield compounds with favorable drug-like properties and unique bioactivities. know-todays-news.com

A summary of strategies for scaffold diversification is presented in the table below.

| Strategy | Description | Potential Advantages |

| Scaffold Hopping | Replacing the core scaffold with a structurally different moiety while retaining key binding interactions. | Access to novel chemical space, improved ADME properties, and new intellectual property. |

| Diversity-Oriented Synthesis (DOS) | The synthesis of a wide variety of structurally different compounds from a common starting material. know-todays-news.com | Rapid generation of a large and diverse compound library for high-throughput screening. know-todays-news.com |

| Pseudo-Natural Products (PNPs) | The combination of natural product fragments with a synthetic core scaffold. know-todays-news.com | Compounds with a higher probability of biological relevance and favorable drug-like properties. know-todays-news.com |

Integration with Advanced Screening and Characterization Technologies

The integration of advanced screening and characterization technologies is essential for efficiently identifying and optimizing lead compounds.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against biological targets. Phenotypic screening, a type of HTS, has proven effective in identifying compounds with desired cellular effects. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight compounds (fragments) that bind to a target protein. These fragments can then be grown or linked together to create more potent lead compounds.

Advanced Analytical Techniques: Techniques such as X-ray crystallography and cryo-electron microscopy are crucial for determining the three-dimensional structure of ligand-protein complexes. This information is invaluable for understanding structure-activity relationships (SAR) and for guiding the rational design of new compounds.

Computational Design of Advanced Chiral Piperazine Architectures

Computational chemistry plays an increasingly important role in modern drug discovery. nih.gov In silico methods can be used to design novel chiral piperazine architectures with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov It is a valuable tool for prioritizing compounds for synthesis and for understanding the molecular basis of ligand binding.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time. nih.gov This can help to identify key interactions and to predict the stability of the bound complex. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to search virtual libraries for new compounds with the desired activity.

The table below outlines key computational approaches in chiral piperazine design.

| Computational Method | Application | Key Insights |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to its target receptor. nih.govnih.gov | Provides a static picture of the ligand-receptor interaction and helps to identify key binding features. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-receptor complex over time. nih.gov | Reveals the dynamic nature of the binding process and can help to identify allosteric binding sites. nih.gov |

| Pharmacophore Modeling | Defines the essential 3D features of a ligand that are required for biological activity. | Can be used to virtually screen large compound databases and to design new molecules with improved activity. |

By leveraging these future directions, researchers can continue to build upon the successes of (S)-2-(4-Fluoro-2-methylphenyl)piperazine and the broader class of chiral 2-arylpiperazines to develop the next generation of innovative therapeutics.

常见问题

Q. What are the recommended synthetic routes for (S)-2-(4-Fluoro-2-methylphenyl)piperazine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, describes a procedure using 1-(2-methoxyphenylpiperazine) as a secondary amine precursor, yielding a crystalline product (39% yield). To optimize yields:

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer: Key analytical techniques include:

- HPLC-UV/HRMS : For purity assessment (>98% as per ) and mass confirmation (e.g., ESI-MS m/z: Calcd for C10H13FN2: 180.22; observed in ).

- NMR Spectroscopy : Confirm stereochemistry and detect impurities (e.g., absence of other active compounds; ).

- Melting Point Analysis : Compare with literature values (e.g., 278–279°C for related piperazine derivatives; ).

Advanced Research Questions

Q. What computational or experimental strategies are effective for resolving contradictions in pharmacological data for piperazine derivatives?

Methodological Answer: Contradictions in activity data (e.g., receptor binding vs. functional assays) can be addressed by:

- Molecular Dynamics Simulations : Study interactions with targets (e.g., calcium channels, as in ).

- Crystallographic Analysis : Resolve conformational ambiguities (e.g., chair conformation of piperazine rings; ).

- Dose-Response Studies : Validate potency thresholds using in vitro assays (e.g., IC50 values for antifungal/antitumor activity; ).

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

Methodological Answer: Design a stability study with:

Q. What are the key considerations for designing in vivo studies to assess the pharmacokinetics of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。